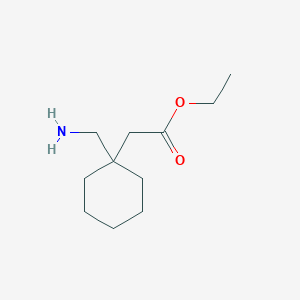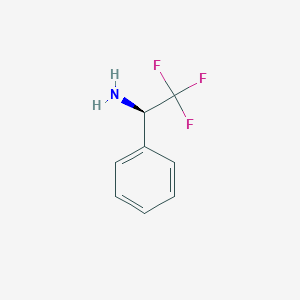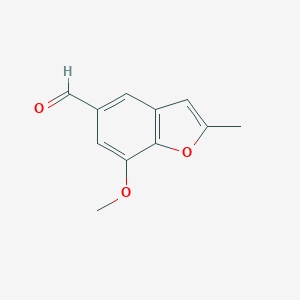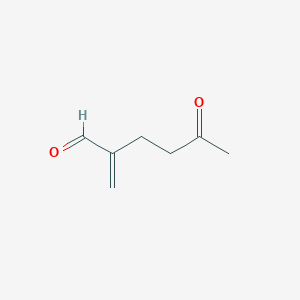
N,N-Methylethylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Methylethylphenylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water and has a broad spectrum of activity against pests. Carbaryl is used in agriculture, forestry, and public health to control insects, mites, and other pests.
Mécanisme D'action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects and other pests. By inhibiting this enzyme, N,N-Methylethylphenylcarbamate disrupts the transmission of nerve impulses, leading to paralysis and death of the pest.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects and other pests. It can cause changes in the levels of neurotransmitters, such as acetylcholine, in the nervous system. It can also affect the metabolism of lipids and carbohydrates in insects, leading to changes in energy production and utilization.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide and pesticide, and its availability makes it a convenient choice for lab experiments. It has a broad spectrum of activity against pests, making it useful for studying the effects of pesticides on a range of insects and other pests. However, N,N-Methylethylphenylcarbamate can also have unintended effects on non-target organisms, such as beneficial insects, and care must be taken to minimize these effects.
Orientations Futures
There are several future directions for research on N,N-Methylethylphenylcarbamate and other pesticides. One area of focus is the development of new pesticides that are more selective and have fewer unintended effects on non-target organisms. Another area of focus is the development of new methods for monitoring and controlling pests, such as the use of pheromones and other attractants. Finally, research is needed to better understand the long-term effects of pesticides on the environment and human health, and to develop strategies for minimizing these effects.
Conclusion
In conclusion, this compound is a widely used insecticide and pesticide that has been extensively studied for its insecticidal and pesticidal properties. It works by inhibiting the activity of acetylcholinesterase, leading to paralysis and death of the pest. Carbaryl has a broad spectrum of activity against pests, making it useful for studying the effects of pesticides on a range of insects and other pests. However, care must be taken to minimize unintended effects on non-target organisms. There are several future directions for research on this compound and other pesticides, including the development of new pesticides that are more selective and have fewer unintended effects on non-target organisms, the development of new methods for monitoring and controlling pests, and research on the long-term effects of pesticides on the environment and human health.
Méthodes De Synthèse
The synthesis of N,N-Methylethylphenylcarbamate involves the reaction of phenyl isocyanate with methyl ethyl ketone in the presence of a catalyst. The reaction produces this compound as the main product, along with some by-products. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified by recrystallization.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal and pesticidal properties. It is used in research to study the effects of pesticides on insects, mites, and other pests. Carbaryl is also used in studies to investigate the mechanisms of action of pesticides and insecticides.
Propriétés
| 135467-93-5 | |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
phenyl N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)10(12)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
CMEHRSPFSMBENE-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=O)OC1=CC=CC=C1 |
SMILES canonique |
CCN(C)C(=O)OC1=CC=CC=C1 |
| 135467-93-5 | |
Synonymes |
N,N-methylethylphenylcarbamate RA 7 RA-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)





![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)




